2-Bromomethylbenzoyl chloride

概要

説明

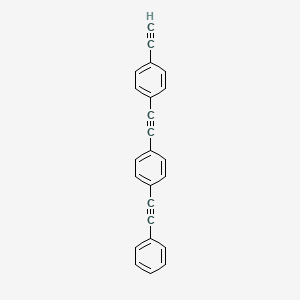

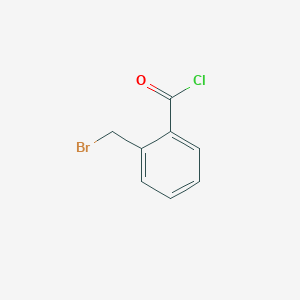

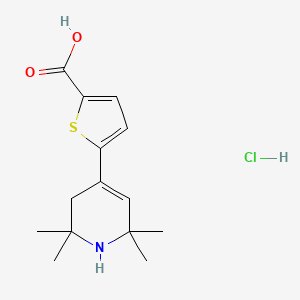

2-Bromomethylbenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 g/mol . This compound is widely used in various fields of research and industry.

Synthesis Analysis

The synthesis of 2-Bromomethylbenzoyl chloride involves several steps. One method involves the use of dichlorosulfoxide under different conditions such as heating, reflux, and inert atmosphere . Another method involves the use of oxalyl dichloride in dichloromethane and N,N-dimethyl-formamide at 20℃ .Molecular Structure Analysis

The molecular structure of 2-Bromomethylbenzoyl chloride consists of a benzene ring with a bromomethyl group and a chloride group attached to it . The exact structure can be found in various chemical databases .科学的研究の応用

Amination Reactions

2-Bromomethylbenzoyl chloride is utilized in amination reactions involving aryl chlorides, bromides, and iodides with various nitrogen-containing substrates. This process, mediated by palladium/imidazolium salt systems, is efficient in synthesizing benzophenone imines, which can be converted to primary amines (Grasa, Viciu, Huang, & Nolan, 2001).

Synthesis of Nitrogen Heterocycles

2-Bromobenzoic acids, akin to 2-Bromomethylbenzoyl chloride, are used as building blocks in synthesizing various nitrogen heterocycles. Techniques like aryl radical cyclizations and spirocyclizations are employed to produce complex nitrogen-containing compounds (Zhang & Pugh, 2003).

Nickel(II) Selective Potentiometric Sensor

In the field of analytical chemistry, derivatives of 2-Bromomethylbenzoyl chloride are explored for creating sensors. For instance, a potentiometric sensor selective to Ni2+ ions has been developed using certain derivatives in a poly(vinyl chloride) matrix (Gupta, Prasad, Kumar, & Mangla, 2000).

Palladium-Catalyzed Cross-Coupling

Compounds related to 2-Bromomethylbenzoyl chloride are used in palladium-catalyzed cross-coupling reactions. These reactions are significant in creating sterically hindered compounds, which have broad applications in organic synthesis and medicinal chemistry (Burstein, Lehmann, & Glorius, 2005).

Antiproliferative Activity

Derivatives of 2-Bromomethylbenzoyl chloride have been evaluated for their antiproliferative activity in vitro. This involves synthesizing Schiff bases and testing them against various cancer cell lines, offering insights into potential cancer treatments (Nawrocka, Sztuba, Kowalska, Liszkiewicz, Wietrzyk, Nasulewicz, Pełczyńska, & Opolski, 2004).

Iridium-Catalyzed Annulative Cou

pling2-Arylbenzoyl chlorides, similar to 2-Bromomethylbenzoyl chloride, are used in iridium-catalyzed annulative coupling with internal alkynes. This process efficiently produces phenanthrene derivatives, which are important in various chemical synthesis applications (Nagata, Hirano, Satoh, & Miura, 2014).

Palladium-Catalyzed Arylation of Aldehydes

Compounds structurally related to 2-Bromomethylbenzoyl chloride, such as bromo-substituted imidazoline carbene ligands, are used in palladium-catalyzed arylation of aldehydes. This method demonstrates high catalytic activity and is crucial in the synthesis of complex organic compounds (Yamamoto, Furusawa, Zhumagazin, Yamakawa, Oe, & Ohta, 2015).

Enhanced Detection of Estrogens

In analytical chemistry, derivatives of 2-Bromomethylbenzoyl chloride are used for enhancing the detection of estrogens in biological fluids. This application is critical in medical diagnostics and pharmaceutical research (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).

Molecular Conformational Studies

2-Bromobenzoyl chloride, a compound similar to 2-Bromomethylbenzoyl chloride, is studied for its molecular conformational structures. This research contributes to the fundamental understanding of molecular behavior in various chemical reactions (Johansen, Dahl, & Hagen, 2013).

Solvolysis Study

Research on the solvolysis of benzoyl halides, related to 2-Bromomethylbenzoyl chloride, helps in understanding the kinetics and mechanisms of these types of reactions. This knowledge is fundamental in organic synthesis and pharmaceutical manufacturing (Park, Rhu, Kyong, & Kevill, 2019).

Synthesis of Ruthenium and Gold Complexes

The creation of Ruthenium(II) and Gold(I) complexes using derivatives of 2-Bromomethylbenzoyl chloride has been explored for their potential in cancer chemotherapy. These complexes show promise as new agents in treating various types of cancer (Hackenberg, Müller‐Bunz, Smith, Streciwilk, Zhu, & Tacke, 2013).

Safety And Hazards

2-Bromomethylbenzoyl chloride is a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .

Relevant Papers Several papers were retrieved during the search. These papers discuss various aspects of 2-Bromomethylbenzoyl chloride, including its synthesis , its use in chemical reactions , and its safety and hazards . These papers provide valuable information for further understanding of this compound.

特性

IUPAC Name |

2-(bromomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCSUJZQCNTODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482479 | |

| Record name | 2-bromomethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromomethylbenzoyl chloride | |

CAS RN |

7115-90-4 | |

| Record name | 2-bromomethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)